molecular formula C12H8N2O4S B8556307 2-(3-Nitro-2-pyridinylthio)benzoic acid

2-(3-Nitro-2-pyridinylthio)benzoic acid

Cat. No.: B8556307
M. Wt: 276.27 g/mol
InChI Key: MJZFIIVFLRWOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitro-2-pyridinylthio)benzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a 3-nitro-2-pyridinylthio group.

Properties

Molecular Formula

C12H8N2O4S

Molecular Weight

276.27 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylbenzoic acid

InChI

InChI=1S/C12H8N2O4S/c15-12(16)8-4-1-2-6-10(8)19-11-9(14(17)18)5-3-7-13-11/h1-7H,(H,15,16)

InChI Key

MJZFIIVFLRWOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-(3-nitro-2-pyridinylthio)benzoic acid and related compounds from the evidence:

Compound Name Key Structural Features Biological Activity (Source)
This compound Benzoic acid + 3-nitro-pyridinylthio group Not explicitly reported in provided evidence
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide Nitrofuryl-thiazole + acetamide Carcinogenic (mammary, salivary, lung tumors)
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Nitrofuryl-oxadiazine + acetamide Hemangioendothelial sarcomas in liver/mesentery
Benzoic acid (simple derivative) Unsubstituted benzoic acid No carcinogenicity reported ()
Key Observations:
  • Nitro Group Position: The 3-nitro substitution on the pyridine ring in the target compound contrasts with the 5-nitro-furyl groups in and .
  • Heterocyclic Core: The pyridine ring in the target compound differs from the thiazole () or oxadiazine () rings in related carcinogens. Thiazole and oxadiazine derivatives exhibit distinct organotropism (e.g., bladder vs. liver tumors) due to solubility and metabolic pathways .
  • Thioether Linkage : The thioether group in the target compound may influence redox cycling or glutathione conjugation, altering toxicity profiles compared to amide-linked nitrofurans .

Metabolic and Toxicokinetic Considerations

  • Metabolic Activation: Nitrofurans like those in and undergo nitroreduction to form reactive intermediates.
  • Solubility and Distribution : The thioether linkage and benzoic acid group could enhance solubility relative to lipophilic nitrofurans, altering excretion routes (e.g., renal vs. hepatic) and toxicity profiles .

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